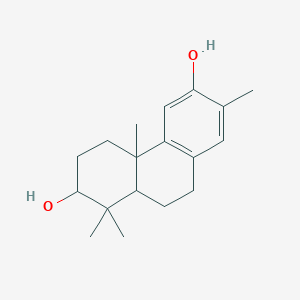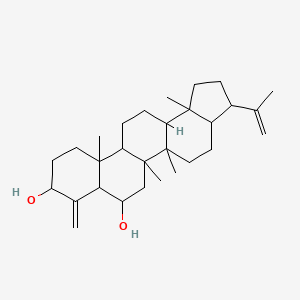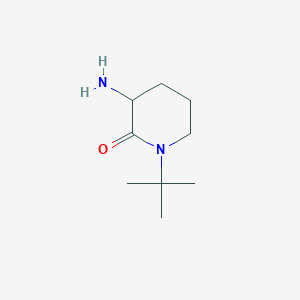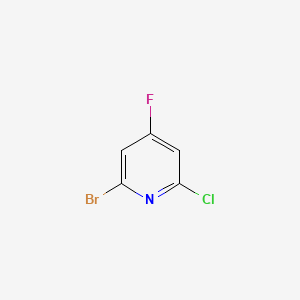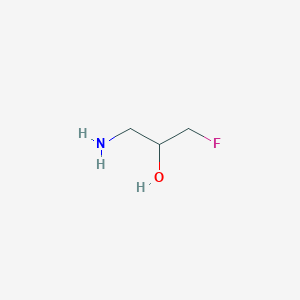
1-Amino-3-fluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-fluoropropan-2-ol es un compuesto orgánico con la fórmula molecular C3H8FNO. Es un aminoalcohol fluorado, lo que significa que contiene tanto un grupo amino (-NH2) como un grupo hidroxilo (-OH) unidos a una cadena de carbono fluorada.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
1-Amino-3-fluoropropan-2-ol puede sintetizarse mediante varios métodos. Un enfoque común implica la reacción de 3-fluoropropanol con amoníaco en condiciones controladas. La reacción generalmente requiere un catalizador y se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de this compound puede implicar métodos más eficientes y escalables. Por ejemplo, el compuesto puede producirse mediante un proceso de varios pasos que incluye la fluoración de un precursor adecuado, seguido de pasos de aminación y purificación. El uso de sistemas catalíticos avanzados y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Amino-3-fluoropropan-2-ol sufre diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar los compuestos carbonílicos correspondientes.
Reducción: El grupo amino puede reducirse para formar aminas primarias.
Sustitución: El átomo de flúor puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean típicamente.
Sustitución: Los nucleófilos como los iones hidróxido (OH-) o los iones alcóxido (RO-) pueden utilizarse para reacciones de sustitución.
Principales Productos Formados
Oxidación: Los principales productos incluyen aldehídos o cetonas, dependiendo de las condiciones de reacción específicas.
Reducción: El principal producto es una amina primaria.
Sustitución: Los principales productos varían según el nucleófilo utilizado, pero pueden incluir alcoholes, éteres u otros derivados sustituidos.
Aplicaciones Científicas De Investigación
1-Amino-3-fluoropropan-2-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos fluorados más complejos. Su estructura única lo hace valioso para estudiar los efectos de la sustitución de flúor en la reactividad y las propiedades químicas.
Biología: El compuesto puede utilizarse en el desarrollo de análogos fluorados de moléculas biológicamente activas, lo que puede ayudar a comprender el papel del flúor en los sistemas biológicos.
Industria: El compuesto puede utilizarse en la producción de productos químicos y materiales especiales, incluidos polímeros fluorados y tensioactivos.
Mecanismo De Acción
El mecanismo de acción de 1-amino-3-fluoropropan-2-ol depende de su aplicación específica. En general, la presencia del átomo de flúor puede influir en la reactividad del compuesto y las interacciones con los objetivos moleculares. Por ejemplo, en los sistemas biológicos, el átomo de flúor puede mejorar la afinidad de unión del compuesto a las enzimas o los receptores, modulando así su actividad. Los grupos amino e hidroxilo también pueden participar en enlaces de hidrógeno y otras interacciones, contribuyendo aún más a los efectos del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
3-Aminopropan-1-ol: Un análogo no fluorado con características estructurales similares pero propiedades químicas diferentes debido a la ausencia del átomo de flúor.
2-Amino-3-fluoropropan-1-ol: Un isómero posicional con los grupos amino e hidroxilo ubicados en diferentes posiciones en la cadena de carbono.
3-Fluoropropan-1-ol: Un alcohol fluorado sin el grupo amino, lo que afecta su reactividad y aplicaciones.
Singularidad
1-Amino-3-fluoropropan-2-ol es único debido a la presencia de un grupo amino y un átomo de flúor en la misma cadena de carbono. Esta combinación confiere propiedades químicas distintas, como una mayor reactividad y un potencial para formar enlaces de hidrógeno. El átomo de flúor también mejora la estabilidad y la lipofilia del compuesto, lo que lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
IUPAC Name |
1-amino-3-fluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO/c4-1-3(6)2-5/h3,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYGCUBTRXYATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide](/img/structure/B12292002.png)
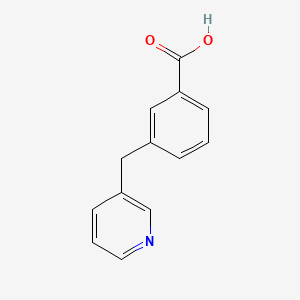
![6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292026.png)
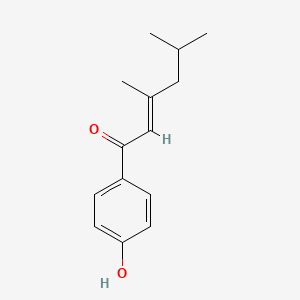
![Sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12292039.png)
![17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol](/img/structure/B12292045.png)
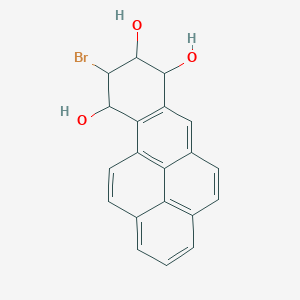
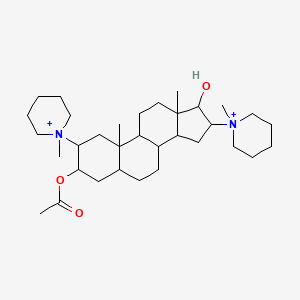
![[3aS-(3aalpha,5abeta,6beta,9aalpha,9bbeta)]-Dodecahydro-3a,6-diMethyl-3,7-dioxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B12292061.png)
